molecular formula C32H41B2NO4 B13640864 2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B13640864
M. Wt: 525.3 g/mol
InChI Key: DLFRDNYYHOKDPC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of two boronate ester groups attached to a central aniline structure. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the reaction of 2,4-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline primarily involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is unique due to its dual boronate ester groups, which enhance its reactivity and versatility in organic synthesis. This compound’s structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C32H41B2NO4

Molecular Weight

525.3 g/mol

IUPAC Name

2,4-dimethyl-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

InChI

InChI=1S/C32H41B2NO4/c1-22-11-20-28(23(2)21-22)35(26-16-12-24(13-17-26)33-36-29(3,4)30(5,6)37-33)27-18-14-25(15-19-27)34-38-31(7,8)32(9,10)39-34/h11-21H,1-10H3

InChI Key

DLFRDNYYHOKDPC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=C(C=C(C=C5)C)C

Origin of Product

United States

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